Aficamten
描述
Aficamten is a novel cardiac myosin inhibitor developed for the treatment of obstructive hypertrophic cardiomyopathy. This condition is characterized by the abnormal thickening of the heart muscle, which can obstruct blood flow and lead to various cardiac complications. This compound works by reducing the hypercontractility of the heart muscle, thereby improving cardiac function and alleviating symptoms associated with hypertrophic cardiomyopathy .
准备方法
合成路线和反应条件: 阿非卡坦通过一系列化学反应,从吲哚啉化合物开始合成。这些化合物的优化导致了一种具有改善的药物样特性的茚满类似物的发现。合成路线涉及多个步骤,包括关键中间体的形成及其随后官能化以生成最终产物 .
工业生产方法: 阿非卡坦的工业生产涉及扩大实验室环境中使用的合成路线。这包括优化反应条件以确保最终产物的产率和纯度高。该工艺旨在高效且具有成本效益,并考虑到环境和安全法规 .
化学反应分析
反应类型: 阿非卡坦会经历各种化学反应,包括氧化、还原和取代。这些反应对于其合成和修饰至关重要,以增强其药理特性 .
常用试剂和条件:
氧化: 使用高锰酸钾或三氧化铬等常见的氧化剂。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
主要形成的产物: 这些反应形成的主要产物是中间体,它们被进一步加工以生成阿非卡坦。仔细监控每个步骤以确保所需的化学转化有效地进行 .
4. 科研应用
阿非卡坦在化学、生物、医学和工业领域具有广泛的科研应用。在化学方面,它可以作为研究心脏肌球蛋白抑制及其对肌肉收缩性影响的模型化合物。在生物学方面,阿非卡坦用于研究肥厚型心肌病的潜在分子机制。在医学方面,它正在被探索作为治疗与过度收缩性相关的心脏病的治疗剂。在工业上,阿非卡坦的合成和生产方法为高效的药物制造工艺提供了见解 .
科学研究应用
Aficamten has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying cardiac myosin inhibition and its effects on muscle contractility. In biology, this compound is used to investigate the molecular mechanisms underlying hypertrophic cardiomyopathy. In medicine, it is being explored as a therapeutic agent for treating heart conditions associated with hypercontractility. Industrially, this compound’s synthesis and production methods provide insights into efficient drug manufacturing processes .
作用机制
阿非卡坦通过与心脏肌球蛋白的催化域结合发挥作用,心脏肌球蛋白是一种负责肌肉收缩的蛋白质。通过稳定肌球蛋白和肌动蛋白之间的初始弱相互作用,阿非卡坦减少了每个心脏周期中活性肌动蛋白-肌球蛋白横桥的数量。这导致肌肉收缩性降低,心脏功能改善。涉及的分子靶点和途径包括抑制肌球蛋白ATP酶活性以及稳定肌球蛋白的预强力状态 .
类似化合物:
马伐卡坦: 另一种用于治疗肥厚型心肌病的心脏肌球蛋白抑制剂。
奥美卡替麦卡比: 用于治疗心力衰竭的肌球蛋白激活剂。
比较: 阿非卡坦在人体半衰期更短,药物相互作用更少,与马伐卡坦相比具有优势。这使得它成为梗阻性肥厚型心肌病患者的优先治疗选择。与激活肌球蛋白的奥美卡替麦卡比不同,阿非卡坦抑制肌球蛋白,为管理心脏病提供了不同的治疗方法 .
相似化合物的比较
Mavacamten: Another cardiac myosin inhibitor used for treating hypertrophic cardiomyopathy.
Omecamtiv Mecarbil: A myosin activator used for treating heart failure.
Comparison: Aficamten is unique in its shorter human half-life and fewer drug-drug interactions compared to mavacamten. This makes it a preferable treatment option for patients with obstructive hypertrophic cardiomyopathy. Unlike omecamtiv mecarbil, which activates myosin, this compound inhibits myosin, providing a different therapeutic approach for managing cardiac conditions .
属性
IUPAC Name |
N-[(1R)-5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl]-1-methylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-16-21-17(22-25-16)12-4-6-14-11(8-12)5-7-15(14)20-18(24)13-9-19-23(2)10-13/h4,6,8-10,15H,3,5,7H2,1-2H3,(H,20,24)/t15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVAZWDIRCRMTM-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC3=C(C=C2)C(CC3)NC(=O)C4=CN(N=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=NO1)C2=CC3=C(C=C2)[C@@H](CC3)NC(=O)C4=CN(N=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2364554-48-1 | |
Record name | Aficamten [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2364554481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((1R)-5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)- 1-methyl-1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AFICAMTEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1I77MH6K1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。